molecular formula C25H27FN8O3 B14110771 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester

2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester

Cat. No.: B14110771
M. Wt: 506.5 g/mol
InChI Key: KIAOXWICDUNQFO-UHFFFAOYSA-N
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Description

2,6-Diazatricyclo[33113,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester involves multiple steps, including the formation of the tricyclic core, the introduction of the carboxylic acid group, and the attachment of the various substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 1,1-dimethylethyl ester
  • 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 1,1-diMethylethyl ester

Uniqueness

2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27FN8O3

Molecular Weight

506.5 g/mol

IUPAC Name

(1-methylcyclopropyl) 6-[6-[2-fluoro-4-(tetrazol-1-yl)phenoxy]-5-methylpyrimidin-4-yl]-2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate

InChI

InChI=1S/C25H27FN8O3/c1-14-22(27-12-28-23(14)36-21-4-3-15(11-20(21)26)32-13-29-30-31-32)33-16-7-18-9-17(33)10-19(8-16)34(18)24(35)37-25(2)5-6-25/h3-4,11-13,16-19H,5-10H2,1-2H3

InChI Key

KIAOXWICDUNQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OC2=C(C=C(C=C2)N3C=NN=N3)F)N4C5CC6CC4CC(C5)N6C(=O)OC7(CC7)C

Origin of Product

United States

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